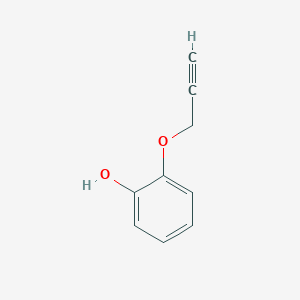
2-(Prop-2-in-1-iloxi)fenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yloxy)phenol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activity and can be used as a lead compound for the synthesis of new therapeutic agents.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Mecanismo De Acción
Target of Action
It is known that this compound can be used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the specific derivative or complex molecule it is part of.
Mode of Action
Similar compounds have been reported to allow for uv light-induced covalent modification of a biological target . This suggests that 2-(Prop-2-yn-1-yloxy)phenol might interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.
Análisis Bioquímico
Cellular Effects
The effects of 2-(Prop-2-yn-1-yloxy)phenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2-(Prop-2-yn-1-yloxy)phenol can impact gene expression and cellular metabolism. Studies have demonstrated its cytotoxic activity against various cancer cell lines, including HepG2, LU-1, and Hela cells, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-(Prop-2-yn-1-yloxy)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. For instance, its interaction with tyrosinase involves binding to the active site, leading to enzyme inhibition. Additionally, 2-(Prop-2-yn-1-yloxy)phenol can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Prop-2-yn-1-yloxy)phenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Prop-2-yn-1-yloxy)phenol remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(Prop-2-yn-1-yloxy)phenol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes a concern .
Metabolic Pathways
2-(Prop-2-yn-1-yloxy)phenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Prop-2-yn-1-yloxy)phenol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Prop-2-yn-1-yloxy)phenol plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and ROS production. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)phenol can be achieved through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of 2-bromophenol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the desired ether linkage.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
-
Sonogashira Coupling: : This method involves the coupling of 2-iodophenol with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction proceeds via a cross-coupling mechanism.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature to 60°C.
Industrial Production Methods
Industrial production of 2-(Prop-2-yn-1-yloxy)phenol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-(Prop-2-yn-1-yloxy)phenol can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products: Oxidation of the prop-2-yn-1-yloxy group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: Reduction of the prop-2-yn-1-yloxy group can lead to the formation of alcohols.
-
Substitution: : The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products: Substituted phenols with various functional groups at the ortho, meta, or para positions.
Comparación Con Compuestos Similares
2-(Prop-2-yn-1-yloxy)phenol can be compared with other similar compounds, such as:
2-(Prop-2-yn-1-yloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group. It may exhibit different reactivity and biological activity.
2-(Prop-2-yn-1-yloxy)benzoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group. It may have different solubility and chemical properties.
2-(Prop-2-yn-1-yloxy)toluene: Similar structure but with a methyl group instead of a hydroxyl group. It may have different reactivity and physical properties.
The uniqueness of 2-(Prop-2-yn-1-yloxy)phenol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-prop-2-ynoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWCIBEJZADAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933323 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14817-38-0 | |
| Record name | 14817-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


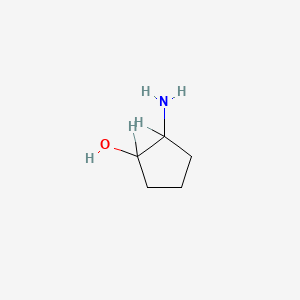
![2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1267069.png)

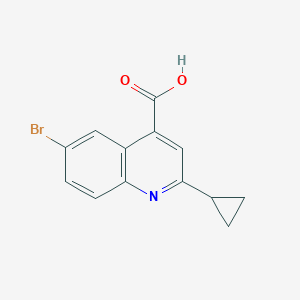
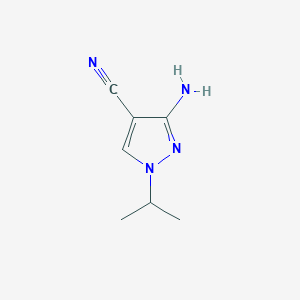
![4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione](/img/structure/B1267075.png)
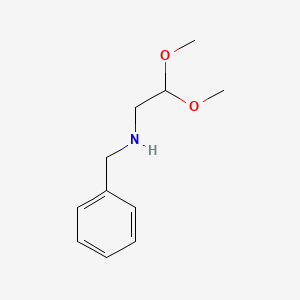
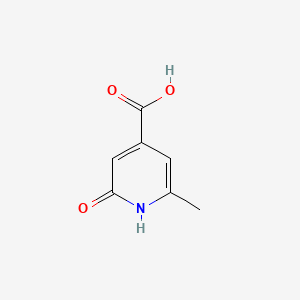
![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)


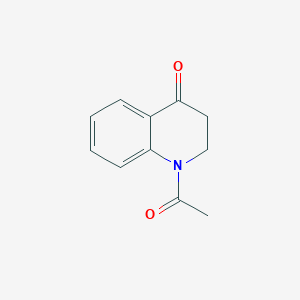
![6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1267089.png)
